molecular formula C17H25NO4 B1313219 Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate CAS No. 63983-88-0

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate

Cat. No.: B1313219
CAS No.: 63983-88-0
M. Wt: 307.4 g/mol
InChI Key: VWLHJMBZIRZECB-UHFFFAOYSA-N
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Description

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is an organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a type of tert-butyloxycarbonyl-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids, particularly those involved in peptide synthesis .

Mode of Action

This compound acts as a building block in the synthesis of peptides . The benzyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during synthesis . Once the desired peptide bond is formed, the protective group can be removed to reveal the free amino group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Result of Action

The primary result of the action of this compound is the formation of dipeptides . These dipeptides can serve as building blocks for larger proteins, playing a crucial role in biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This solubility profile can affect the compound’s action, efficacy, and stability in different environments.

Preparation Methods

The synthesis of tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate typically involves the esterification of 5-{[(benzyloxy)carbonyl]amino}pentanoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as pyridine . The reaction is carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate include:

  • Tert-butyl 5-{[(methoxy)carbonyl]amino}pentanoate
  • Tert-butyl 5-{[(ethoxy)carbonyl]amino}pentanoate
  • Tert-butyl 5-{[(propoxy)carbonyl]amino}pentanoate

These compounds share similar structural features but differ in the nature of the alkoxy group attached to the carbonyl. The uniqueness of this compound lies in its benzyloxy group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLHJMBZIRZECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63983-88-0
Record name tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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